3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride is a chemical compound with the molecular formula C16H31ClN2. It is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in water and organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with dodecyl chloride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of 3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is often obtained through multiple purification steps, including distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium hydroxide .
Wissenschaftliche Forschungsanwendungen
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique properties.
Biology: The compound is employed in the extraction and purification of biomolecules.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including proteins and nucleic acids, through electrostatic interactions. These interactions can disrupt the structure and function of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-dodecyl-3-methylimidazolium chloride
- 1-hexyl-3-methylimidazolium chloride
- 1-octyl-3-methylimidazolium chloride
Uniqueness
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride is unique due to its longer alkyl chain, which imparts higher hydrophobicity and better solubility in organic solvents compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring non-polar environments .
Eigenschaften
Molekularformel |
C16H33ClN2 |
---|---|
Molekulargewicht |
288.9 g/mol |
IUPAC-Name |
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C16H32N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-15H,3-13,16H2,1-2H3;1H |
InChI-Schlüssel |
WREWAMXVXPPKQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1C[NH+](C=C1)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.